molecular formula C10H11ClO B8304154 Allyl 4-chlorobenzyl ether

Allyl 4-chlorobenzyl ether

Cat. No.: B8304154
M. Wt: 182.64 g/mol
InChI Key: CUGPEKZSKQMWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 4-chlorobenzyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a 4-chlorobenzyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-chlorobenzyl ether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. Catalysts such as montmorillonite clay can be used to facilitate the reaction under continuous-flow conditions .

Chemical Reactions Analysis

Types of Reactions: Allyl 4-chlorobenzyl ether undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ether linkage can be cleaved under reductive conditions to yield the corresponding alcohols.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

Allyl 4-chlorobenzyl ether serves as an important intermediate in various chemical syntheses and biological studies:

  • Organic Synthesis : It is utilized in the synthesis of complex organic molecules, acting as a versatile building block in the development of pharmaceuticals and agrochemicals .
  • Biological Studies : The compound is employed to investigate the effects of ether compounds on biological systems, including studies on enzyme inhibition and drug interactions. Its structural properties allow researchers to explore its potential as a therapeutic agent .
  • Polymer Chemistry : this compound can be incorporated into polymer formulations, enhancing properties such as thermal stability and mechanical strength. It is particularly useful in producing specialty polymers for coatings and adhesives .

Industrial Applications

The industrial applications of this compound are notable:

  • Specialty Chemicals Production : It plays a role in manufacturing specialty chemicals used in coatings, adhesives, and sealants due to its reactivity and ability to form stable products under various conditions .
  • Resin Cross-linking Agent : The compound is used as a cross-linking agent in resin formulations, improving the durability and performance of end products like automotive paints and industrial coatings .
  • Electronic Materials : It finds application in the production of electronic materials such as semiconductor sealants and printed circuit boards, where its chemical stability is advantageous .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Case Study 1: Polymer Development
    A study demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties significantly. The resulting polymers exhibited improved thermal stability, making them suitable for high-performance applications in electronics .
  • Case Study 2: Biological Activity Assessment
    Research involving this compound showed promising results as a potential inhibitor of acetylcholinesterase, suggesting its utility in developing treatments for neurodegenerative diseases like Alzheimer’s . The compound's interaction with biological targets was analyzed using molecular docking simulations.

Mechanism of Action

The mechanism of action of allyl 4-chlorobenzyl ether involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is targeted, leading to the formation of epoxides or aldehydes .

Comparison with Similar Compounds

    Allyl benzyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.

    4-Chlorobenzyl alcohol: Similar structure but lacks the allyl group.

    Benzyl allyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.

Uniqueness: Allyl 4-chlorobenzyl ether is unique due to the presence of both an allyl group and a 4-chlorobenzyl group. This combination allows it to undergo a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-4-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2

InChI Key

CUGPEKZSKQMWBC-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.